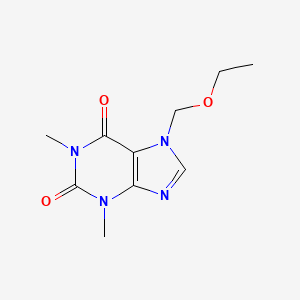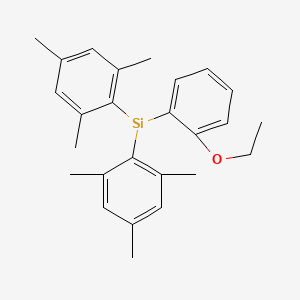
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with benzyl and methoxy substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and methanol to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methoxy positions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA/RNA, acting as a groove binder, which may interfere with the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Shares the benzothiazine core but differs in the position and type of substituents.
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of a benzothiazine ring.
4-Methyl-6,7-dimethoxycoumarin: Features a coumarin ring with similar methoxy substituents
Uniqueness
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential for diverse chemical modifications and biological activities.
Properties
CAS No. |
65448-26-2 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-19-14-9-13-11-18-17(8-12-6-4-3-5-7-12)21-16(13)10-15(14)20-2/h3-7,9-10H,8,11H2,1-2H3 |
InChI Key |
BJUMGBVZHFERSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


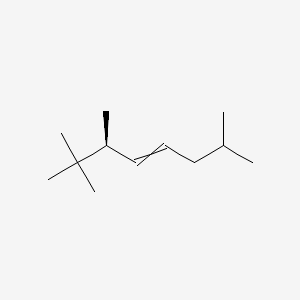
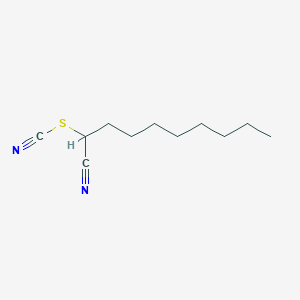
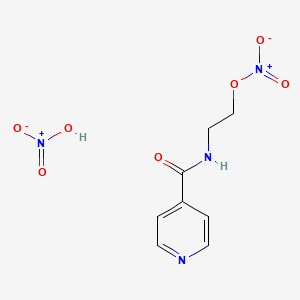
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
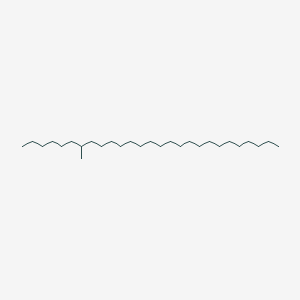

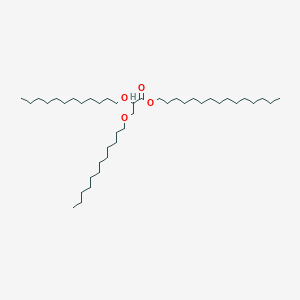
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
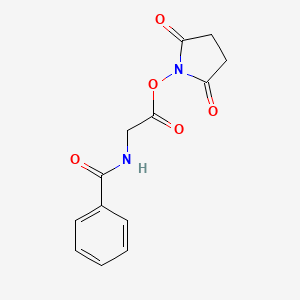
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
